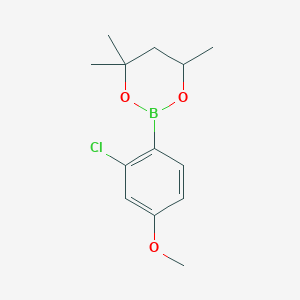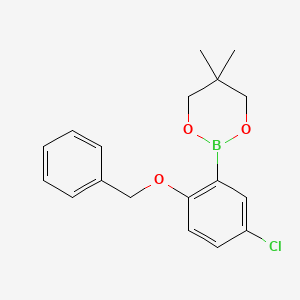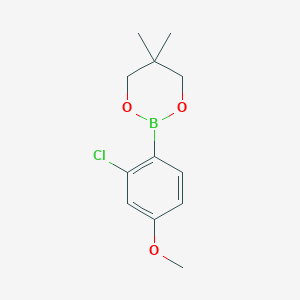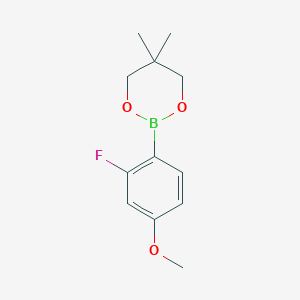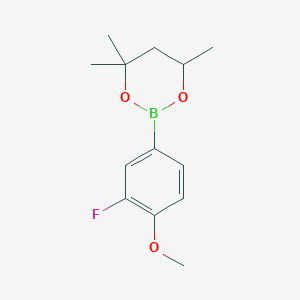
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (FMTMD) is a novel boron-containing compound with a wide range of applications in scientific research. It is a versatile compound with unique properties, including a high solubility in water, low toxicity, and good stability. FMTMD has been used in a variety of fields, including biochemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It has also been used in the synthesis of polymers, the synthesis of organometallic complexes, and the synthesis of organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as the anti-cancer drug Bortezomib, and in the synthesis of boron-containing polymers.
Mecanismo De Acción
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a unique mechanism of action. It acts as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It also catalyzes the formation of a variety of organic compounds, including polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an electron donor, donating electrons to substrates to facilitate their reactivity.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the growth of bacteria and fungi. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the growth of cancer cells and to induce cell death in a variety of cancer cell lines. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to reduce inflammation and to reduce the levels of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for lab experiments. It is a highly soluble compound, with a solubility of up to 20 mM in water. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. It is also a highly stable compound, with a shelf-life of up to three years. However, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in solutions due to its low solubility.
Direcciones Futuras
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of potential applications in scientific research. It can be used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It can also be used in the synthesis of polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the synthesis of boron-containing drugs and boron-containing polymers. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the inhibition of bacteria and fungi, and the inhibition of cancer cell growth. Finally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to develop new materials, such as boron-containing polymers and boron-containing drugs.
Métodos De Síntesis
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including a two-step synthetic pathway, a one-step synthetic pathway, or a direct reaction pathway. In the two-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is first synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the one-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the direct reaction pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid, and trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid.
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUCZOZTLTWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










